
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a difluoropyridinyl group attached to an amino acid ester, making it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under the influence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反应分析
Types of Reactions
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The difluoropyridinyl group can undergo substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct properties and applications, making them valuable for further research and development.
科学研究应用
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biomolecules. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl include other amino acid esters with fluorinated aromatic groups. Examples include:
- Methyl(S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Methyl(S)-2-amino-3-(3,5-difluoropyridin-4-YL)propanoate
Uniqueness
The uniqueness of this compound lies in its specific difluoropyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
属性
分子式 |
C9H10F2N2O2 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H10F2N2O2/c1-15-9(14)6(12)4-5-2-3-7(10)13-8(5)11/h2-3,6H,4,12H2,1H3/t6-/m0/s1 |
InChI 键 |
RGMFZIQPHMUXRQ-LURJTMIESA-N |
手性 SMILES |
COC(=O)[C@H](CC1=C(N=C(C=C1)F)F)N |
规范 SMILES |
COC(=O)C(CC1=C(N=C(C=C1)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


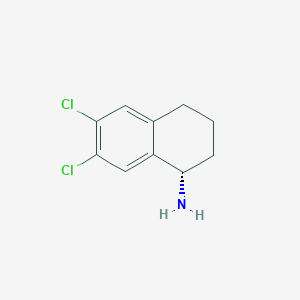
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
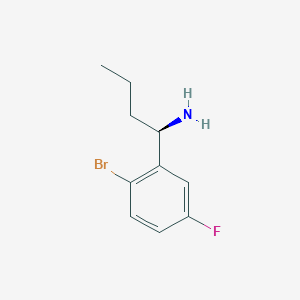
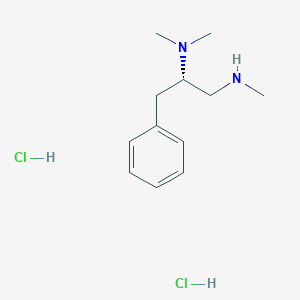
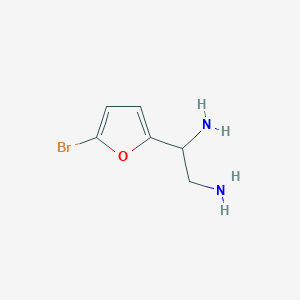
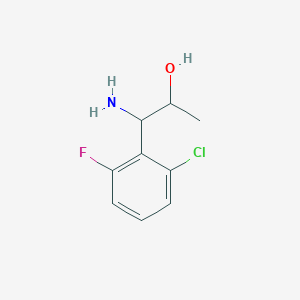
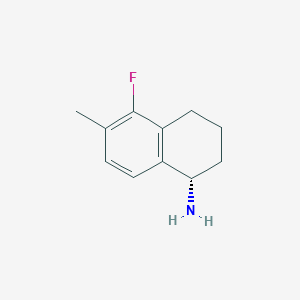

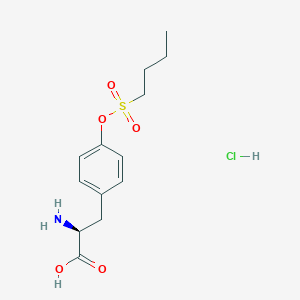
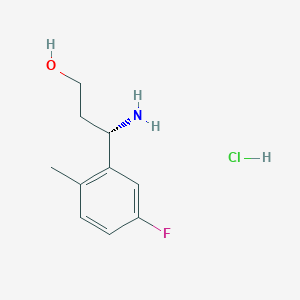
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
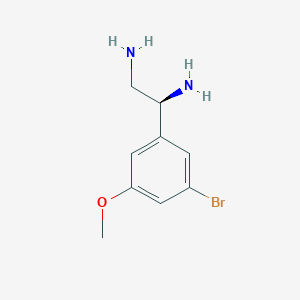
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)
